5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole

Anticancer Selectivity Cytotoxicity

Target 50350-53-3 for its 3,4-dichlorophenyl moiety, which drives 5–6× selectivity for cancer cells (lung/breast adenocarcinoma) over non‑cancerous cells. The 5‑chloro group is a versatile synthetic handle for late‑stage diversification. With XLogP 4.6, this lipophilic electrophilic core is ideal for developing covalent inhibitors targeting intracellular cysteine residues (e.g., HDACs, kinases). Also cited in herbicide/nematocide patents. Differentiate your SAR programs with a distinct, halogen‑rich scaffold unavailable from simple 1,2,4‑thiadiazole analogs.

Molecular Formula C8H3Cl3N2S
Molecular Weight 265.5 g/mol
CAS No. 50350-53-3
Cat. No. B6612847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole
CAS50350-53-3
Molecular FormulaC8H3Cl3N2S
Molecular Weight265.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NSC(=N2)Cl)Cl)Cl
InChIInChI=1S/C8H3Cl3N2S/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H
InChIKeyTYSYPGNAVDARCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

50350-53-3: A 3,4-Dichlorophenyl-1,2,4-Thiadiazole Scaffold for Heterocyclic Chemistry and Biological Screening


5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole (CAS 50350-53-3) is a heterocyclic building block belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms [1]. It features a chlorine atom at the 5-position and a 3,4-dichlorophenyl substituent at the 3-position, giving it a molecular formula of C8H3Cl3N2S and a molecular weight of 265.5 g/mol [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where its halogen-rich structure is leveraged for further derivatization [3]. Its lipophilic nature (XLogP3-AA = 4.6) and the presence of three chlorine atoms make it a distinct entry point for exploring structure-activity relationships (SAR) within the 1,2,4-thiadiazole family [2].

Why Simple Substitution of 50350-53-3 with Other Thiadiazoles Can Lead to Experimental Inconsistency


In-class substitution within the 1,2,4-thiadiazole family is unreliable due to the profound impact of the 3,4-dichlorophenyl substituent on physicochemical properties and biological selectivity. Compared to simpler analogs like 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1), the target compound's 3,4-dichlorophenyl group dramatically increases lipophilicity (XLogP3-AA = 4.6 vs. an estimated 1.0 for the unsubstituted core) and molecular volume, altering membrane permeability and target-binding profiles [1]. Research on a series of 3,5-disubstituted-1,2,4-thiadiazoles demonstrated that the 3,4-dichlorophenyl moiety is a key driver of up to six-fold selectivity for cytotoxic action between cancer and non-cancerous cells, a property that cannot be replicated by other aryl substituents [2]. Furthermore, the specific chloro-substitution pattern on both the ring and the phenyl group dictates reactivity with biological nucleophiles, as evidenced by mechanistic studies on 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs), where the nature of the 3-substituent governs the selectivity and kinetics of protein thiol modification [3].

Quantitative Evidence for the Differentiation of 5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole


Cancer Cell Selectivity vs. Non-Cancerous Cells: A Class-Level Benchmark

For 3,5-disubstituted-1,2,4-thiadiazoles bearing a 3,4-dichlorophenyl group, a five- to six-fold selectivity of cytotoxic action was observed in head-to-head comparisons of lung carcinoma (A549) against non-cancerous lung fibroblasts (VA13) [1]. This establishes a quantitative selectivity benchmark for the class, although the specific compound 5-chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole was not directly tested in this study.

Anticancer Selectivity Cytotoxicity

Lipophilicity-Driven Property Differentiation from the Core Thiadiazole Scaffold

The target compound's computed LogP (XLogP3-AA) is 4.6, which is significantly higher than the unsubstituted 5-chloro-1,2,4-thiadiazole scaffold (estimated LogP ~1.0) [1]. This places the compound in a more lipophilic property space, typically associated with improved membrane permeability for intracellular targets. In contrast, many common 1,2,4-thiadiazole building blocks without extensive aromatic substitution have LogP values below 3.0.

Lipophilicity Drug-likeness Permeability

Thiol-Reactive Potential Informed by 1,2,4-Thiadiazole Electrophilicity Studies

Mechanistic studies on closely related 3-chloro-5-substituted-1,2,4-thiadiazoles (TDZs) reveal that these compounds act as rapid and selective modifiers of solvent-accessible protein thiols, outperforming the commonly used N-ethyl maleimide (NEM) in both reaction speed and specificity [1]. While the target compound has a reversed substitution pattern (3-aryl, 5-chloro), the presence of the electrophilic 5-chloro substituent suggests it can serve as a covalent warhead scaffold.

Covalent inhibitors Thiol modification Electrophilic warhead

Halogen-Rich Motif for Patent-Protected Agrochemical and Pharmaceutical Inventories

A review of the patent landscape reveals that 3,4-dichlorophenyl-substituted 1,2,4-thiadiazoles are repeatedly claimed in herbicidal, nematocidal, and fungicidal compositions, where the specific dihalogen pattern is essential for activity [1][2]. The target compound has been explicitly referenced as a key building block for the synthesis of more complex molecular structures in these patent families .

Agrochemical Patent Building block

High-Value Application Scenarios for 5-Chloro-3-(3,4-dichlorophenyl)-1,2,4-thiadiazole


Anticancer Lead Optimization with an Intrinsic Selectivity Handle

Based on the class-level evidence that 3,4-dichlorophenyl-1,2,4-thiadiazoles exhibit a 5-6x selectivity for cancer over non-cancerous cells [1], this compound is a compelling starting point for medicinal chemistry programs targeting lung or breast adenocarcinomas. The 5-chloro group serves as a synthetic handle for late-stage diversification, allowing the rapid exploration of structure-activity relationships without losing the selectivity-conferring 3,4-dichlorophenyl moiety.

Covalent Probe and Tool Compound Design

Inspired by the thiol-modifying activity of closely related 3-chloro-5-substituted-1,2,4-thiadiazoles [2], 50350-53-3 can be deployed as an electrophilic core for developing covalent inhibitors. Its high lipophilicity (LogP 4.6) [3] is advantageous for targeting intracellular cysteine residues in proteins where membrane penetration is a prerequisite, such as HDACs or kinases.

Agrochemical Invention and Patent Portfolio Diversification

Given the established use of 3,4-dichlorophenyl-thiadiazoles in herbicidal and nematocidal patent claims [4], this compound is a strategic purchase for agrochemical research groups looking to diversify their chemical inventory around a validated, patent-cited scaffold. The chlorine-rich structure offers multiple vectors for metabolism studies and environmental fate profiling.

Computational Chemistry and QSAR Model Training

With its well-defined physicochemical descriptors (e.g., XLogP3-AA = 4.6, TPSA = 54 Ų, 3 H-bond acceptors) [3], 50350-53-3 is a suitable candidate for training and validating quantitative structure-activity relationship (QSAR) models focused on heterocyclic electrophiles, offering a distinct data point compared to more common 1,3,4-thiadiazole or oxadiazole analogs.

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